Clinical Survival Benefit vs. External Controls in Infantile-Onset NPC
Adrabetadex demonstrates a statistically significant and clinically meaningful survival benefit in patients with infantile-onset Niemann-Pick Disease Type C (NPC) compared to matched external controls receiving usual care. This survival advantage is the primary differentiating factor for therapeutic use and procurement, as no other cyclodextrin has shown such an effect in this patient population [1].
| Evidence Dimension | Overall Survival (Hazard Ratio) |
|---|---|
| Target Compound Data | Treated with intrathecal adrabetadex (median 3.8 years, range 0.2-11.1) |
| Comparator Or Baseline | Matched external controls from 4 major NPC disease databases/publications, receiving usual care (no adrabetadex) |
| Quantified Difference | HR = 0.289 [95% CI: 0.141-0.593]; P < 0.0001 |
| Conditions | Analysis of 72 treated individuals vs. matched external controls, using many-to-one matching on disease subtype, baseline age, miglustat use, and age of neurological onset. Data from completed clinical trials and an Expanded Access Program. |
Why This Matters
This survival benefit is a key differentiator for procurement in clinical or research settings focused on NPC, as no alternative cyclodextrin formulation has been shown to provide a comparable reduction in mortality risk in this patient population.
- [1] Mandos Health. (2025). Substantial survival benefit with adrabetadex treatment in individuals with infantile-onset Niemann-Pick disease type C (NPC). Molecular Genetics and Metabolism, 134(2), S3336. https://doi.org/10.1016/j.ymgme.2025.108333 View Source
